Boc-D-2-Aminomethylphe(Fmoc)
Description
Foundational Concepts of Unnatural Amino Acids as Advanced Molecular Building Blocks
Amino acids are the fundamental constituents of proteins, with twenty proteinogenic amino acids encoded by the universal genetic code. nih.gov However, the field of chemistry has expanded beyond nature's toolkit, embracing non-proteinogenic or unnatural amino acids (UAAs) as powerful molecular building blocks. nih.gov These synthetic amino acids, not found in the natural polypeptide chain, offer a vast and diverse array of structural motifs that are not limited by the constraints of biological systems. nih.gov
The incorporation of UAAs into peptides or as standalone scaffolds allows for the creation of novel molecules with enhanced or entirely new functionalities. enamine.net Researchers can introduce specific structural features, such as conformational constraints, altered side chains, and unique reactive handles, to fine-tune the biological and chemical properties of the resulting compounds. enamine.netsigmaaldrich.com This has profound implications in drug discovery, materials science, and fundamental biological studies, enabling the development of molecules with improved stability, potency, and selectivity. nih.govwellesley.edu The ability to move beyond the 20 canonical amino acids opens up a nearly infinite chemical space for designing innovative therapeutics and research tools. sigmaaldrich.comportlandpress.com
Principles of Orthogonal Protection Strategies in Synthetic Chemistry
The synthesis of complex molecules, particularly peptides, requires a high degree of control over reactive functional groups. libretexts.org This is achieved through the use of protecting groups, which temporarily mask a reactive site to prevent unwanted side reactions during a chemical transformation. numberanalytics.com A critical concept in this area is the principle of orthogonal protection, which involves the use of multiple, distinct protecting groups that can be removed under specific and non-interfering conditions. numberanalytics.comlibretexts.org
An orthogonal set of protecting groups allows for the selective deprotection of one functional group while others remain intact. thieme-connect.de This strategy is indispensable in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where the sequential addition of amino acids necessitates precise control. libretexts.orgthermofisher.com The two most prominent protecting groups in SPPS are the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. americanpeptidesociety.org The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with piperidine (B6355638). thermofisher.comamericanpeptidesociety.org This difference in cleavage conditions forms the basis of an orthogonal protection scheme, allowing chemists to strategically build complex peptide chains. nih.gov The ability to selectively remove these groups is fundamental to synthesizing well-defined, complex peptide structures. numberanalytics.comlibretexts.org
Significance of Boc-D-2-Aminomethylphenylalanine(Fmoc) within Peptide and Peptidomimetic Design Paradigms
The compound Boc-D-2-Aminomethylphenylalanine(Fmoc) is a prime example of a sophisticated, non-proteinogenic amino acid designed for advanced applications in peptide and peptidomimetic chemistry. This molecule incorporates several key features that make it a valuable tool for synthetic chemists.
Firstly, it is a D-amino acid, an enantiomer of the naturally occurring L-amino acids. The incorporation of D-amino acids into peptides can significantly enhance their resistance to proteolytic degradation, a major hurdle for peptide-based therapeutics. nih.gov Secondly, the phenylalanine side chain is modified with an aminomethyl group, providing a site for further chemical modification or for creating specific interactions with biological targets.
Crucially, this amino acid is dually protected with both Boc and Fmoc groups, embodying the principles of orthogonal protection. The α-amino group is protected by the base-labile Fmoc group, while the side-chain amino group is protected by the acid-labile Boc group. This orthogonal arrangement allows for the selective deprotection and elaboration of either the N-terminus of the peptide chain or the side-chain functionality. This level of control is essential for creating branched peptides, cyclic peptides, and complex peptidomimetics with precisely engineered architectures. sigmaaldrich.com The use of such building blocks is instrumental in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. sigmaaldrich.com
The strategic design of Boc-D-2-Aminomethylphe(Fmoc) makes it a significant component in the development of novel peptide-based drugs and probes for studying biological systems. wellesley.edunih.gov
Compound Data
Below are interactive tables detailing the properties of Boc-D-2-Aminomethylphe(Fmoc) and a list of other chemical compounds mentioned in this article.
Table 1: Properties of Boc-D-2-Aminomethylphenylalanine(Fmoc)
| Property | Value |
|---|---|
| CAS Number | 1217808-42-8 usbio.net |
| Synonyms | Fmoc-D-Phe(2-CH2NHBoc)-OH; (R)-Fmoc-2-amino-3-(2-Boc-aminomethylphenyl)propionic acid |
| Molecular Formula | C36H36N2O6 |
| Molecular Weight | 604.68 g/mol |
| Primary Protection (α-amino) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Boc (tert-butoxycarbonyl) |
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym | Key Role/Mention |
|---|---|---|
| tert-butoxycarbonyl | Boc | Acid-labile protecting group thermofisher.com |
| 9-fluorenylmethoxycarbonyl | Fmoc | Base-labile protecting group thermofisher.comamericanpeptidesociety.org |
| Trifluoroacetic acid | TFA | Reagent for Boc deprotection thermofisher.com |
| Piperidine | Reagent for Fmoc deprotection thermofisher.com | |
| dicyclohexylcarbodiimide | DCC | Coupling reagent in peptide synthesis thermofisher.com |
| diisopropylcarbodiimide | DIC | Coupling reagent in peptide synthesis thermofisher.com |
| 2-Chlorotrityl chloride resin | Solid support in peptide synthesis nih.gov | |
| Wang resin | Solid support in peptide synthesis nih.gov | |
| Homoarginine | Har | Unnatural amino acid nih.gov |
| Citrulline | Cit | Unnatural amino acid nih.gov |
| 4-aminomethyl-phenylalanine | Phe(4-CH2-NH2) | Unnatural amino acid nih.gov |
| p-Nitrobenzyloxycarbonyl | pNZ | Temporary Nα-protecting group ub.edu |
| N-methyl-leucine | N-alkylated amino acid nih.gov | |
| N-methyl-valine | N-alkylated amino acid nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDGEKHRYXDFMC-AREMUKBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Boc D 2 Aminomethylphenylalanine Fmoc and Analogs
Enantioselective Synthesis of Chiral α- and β-Amino Acid Derivatives
The synthesis of enantiomerically pure α- and β-amino acids is a cornerstone of modern organic chemistry, driven by their importance as components of biologically active molecules. pnas.org Catalytic asymmetric synthesis is among the most efficient strategies to obtain these chiral building blocks. nih.govnih.gov Various methods have been developed, including the hydrogenation of enamines, the addition of nucleophiles to imines, and conjugate addition reactions. nih.gov
For β-amino acid derivatives, copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds has emerged as a powerful technique. nih.govnih.gov This method can achieve high enantioselectivity through ligand-controlled reversal of hydrocupration regioselectivity. nih.govnih.gov Another significant approach is the asymmetric hydrogenation of α-aminomethylacrylates, which provides direct access to α-substituted β-amino acid derivatives containing a free basic N-H group. pnas.org Furthermore, organocatalysis has provided new avenues for the enantioselective synthesis of β-amino acid derivatives, utilizing chiral amidine-based catalysts or bifunctional organocatalysts for reactions like asymmetric cyclocondensation. wustl.edu The stereoselective synthesis of amino acids remains a critical area of research, with ongoing efforts to develop broadly applicable and efficient methods. nih.gov
| Method | Description | Key Features |
| Catalytic Asymmetric Hydroamination | Copper-catalyzed hydroamination of α,β-unsaturated carbonyls. | Ligand-controlled regioselectivity, provides enantioenriched β-amino acid derivatives. nih.govnih.gov |
| Asymmetric Hydrogenation | Rh-catalyzed hydrogenation of α-aminomethylacrylates. | Direct route to N-unprotected α-substituted β-amino acids. pnas.org |
| Organocatalysis | Use of chiral amidine-based or bifunctional catalysts. | Enables asymmetric cyclocondensation and kinetic resolution to yield β-amino acid derivatives. wustl.edu |
| Nucleophilic Borylation | Stereoselective addition of boron reagents to chiral sulfinylimines. | Provides highly enantioenriched α-aminoboronic acid derivatives, which are precursors to α-amino acids. rsc.org |
Strategies for the Asymmetric Synthesis of 2-Aminomethylphenylalanine Scaffolds
The 2-aminomethylphenylalanine scaffold, which forms the core of the title compound, presents a unique synthetic challenge due to the presence of two distinct amino groups attached to a chiral center. Asymmetric synthesis of such structures often relies on metal-catalyzed reactions or the use of chiral auxiliaries to control stereochemistry.
Recent advances in the synthesis of 2-arylethylamines, a related structural motif, highlight methodologies that can be adapted for these scaffolds. mdpi.com These include organocatalytic approaches like the Pictet-Spengler reaction using chiral binaphthyl phosphate (B84403) catalysts to create tetrahydroisoquinoline structures, which can be considered constrained analogs of 2-arylethylamines. mdpi.com Additionally, nickel-catalyzed enantioconvergent methods have been developed for the synthesis of dialkyl carbinamines, demonstrating the power of transition metal catalysis in creating chiral amine centers from racemic starting materials. nih.gov While direct asymmetric syntheses of the 2-aminomethylphenylalanine scaffold are not extensively documented in general literature, the principles from these related syntheses provide a strategic blueprint. The construction typically involves the stereoselective introduction of one amine functionality, followed by the elaboration of the second from a suitable precursor on the phenyl ring.
Orthogonal Protecting Group Chemistry: Boc and Fmoc Strategies for Bifunctional Systems
In the synthesis of complex molecules like peptides, which contain multiple reactive functional groups, an orthogonal protection strategy is essential. jocpr.comub.edunumberanalytics.com This approach utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and modification of specific sites within the molecule. numberanalytics.com The combination of the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is a classic example of an orthogonal system widely employed in peptide synthesis. organic-chemistry.orgiris-biotech.de
This orthogonality allows for the selective removal of the Fmoc group to elongate a peptide chain while the Boc group, often used for side-chain protection, remains intact. organic-chemistry.orgiris-biotech.de Conversely, in a Boc-based solid-phase peptide synthesis (SPPS) strategy, the N-terminus is protected with the Boc group, which is removed with acid, while side chains can be protected with Fmoc for selective deprotection with a base. acs.org This dual-protection scheme is crucial for synthesizing branched or specifically modified peptides. sigmaaldrich.com
| Protecting Group | Cleavage Condition | Stability | Common Use |
| Boc (tert-Butyloxycarbonyl) | Mild Acid (e.g., TFA) nih.gov | Stable to base, catalytic hydrogenolysis. organic-chemistry.orgnih.gov | Nα-protection in Boc-SPPS, side-chain protection in Fmoc-SPPS. iris-biotech.despringernature.com |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Mild Base (e.g., Piperidine) wikipedia.org | Stable to acid. wikipedia.orgtcichemicals.com | Nα-protection in Fmoc-SPPS. iris-biotech.dewikipedia.org |
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. nih.govscribd.com Its popularity stems from its stability under a wide range of conditions, including most basic and nucleophilic environments, as well as catalytic hydrogenolysis. organic-chemistry.orgnih.gov The standard reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgscribd.com The reaction is typically performed in the presence of a base or under catalyst-free conditions in water-acetone mixtures. nih.gov
Deprotection of the Boc group is generally achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA). nih.gov This acid-lability is what makes it orthogonal to the base-labile Fmoc group. organic-chemistry.org While effective, Boc-based strategies in solid-phase peptide synthesis can require the use of hazardous acids like hydrogen fluoride (B91410) (HF) for final cleavage from the resin, which necessitates specialized equipment. springernature.com Nevertheless, for certain applications, such as the synthesis of hydrophobic peptides, the Boc strategy remains advantageous. springernature.com
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of amine protection, particularly in modern solid-phase peptide synthesis (SPPS). iris-biotech.dewikipedia.org Its key feature is its lability to bases, typically a solution of piperidine (B6355638) in an organic solvent like DMF, while remaining stable to acidic conditions. wikipedia.orgtcichemicals.com This orthogonality to acid-labile groups like Boc is the foundation of the widely adopted Fmoc/tBu SPPS strategy. iris-biotech.de
The Fmoc group is usually introduced by reacting an amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). wikipedia.orgresearchgate.net The Fmoc group's high fluorescence is an added benefit, allowing for its use in the derivatization of compounds for analysis by reversed-phase HPLC with fluorescence detection. wikipedia.orgresearchgate.netresearchgate.net The mild deprotection conditions associated with Fmoc chemistry avoid the need for strong, hazardous acids like HF, which is a significant advantage over the Boc/Bzl strategy. iris-biotech.de
The synthesis of complex peptide architectures, such as those with multiple branches or cyclic structures, demands precise regioselective control. This is achieved through the strategic use of multiple orthogonal protecting groups. jocpr.com For amino acids with multiple functional groups, like lysine (B10760008) or ornithine, different protecting groups can be applied to the α-amino and side-chain amino groups. sigmaaldrich.com
For instance, in the synthesis of a branched peptide, the main chain can be assembled using Fmoc-SPPS, with the Nα-amine temporarily protected by Fmoc. The side chain of a specific amino acid, such as lysine, can be protected with an orthogonal group like Boc. After the main chain is synthesized, the Boc group can be selectively removed with acid, exposing the side-chain amine for the synthesis of the branch, while the rest of the peptide remains protected. acs.orgsigmaaldrich.com Other protecting groups, such as Alloc (allyloxycarbonyl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), can be introduced to create even more complex, multi-level orthogonal protection schemes, enabling the regioselective formation of features like disulfide bridges or lactam rings. sigmaaldrich.comnih.gov
Application of 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection in Amine Derivatization
Methodological Advancements in Stereocontrol for Non-Proteinogenic Amino Acid Synthesis
Non-proteinogenic amino acids are of immense interest in chemistry and biology due to their unique properties when incorporated into peptides and other molecules. nih.gov The development of synthetic methods that provide precise stereocontrol is crucial for accessing these valuable compounds in their enantiomerically pure forms. rsc.org
Significant progress has been made in the stereoselective synthesis of these complex molecules. Methodologies often involve the development of novel catalysts and reaction pathways. For example, chiral phosphoric acids have been used as catalysts in enantioselective Friedel-Crafts reactions to produce α-amino acids with high stereopurity. mdpi.com Similarly, the use of chiral catalysts in the borylation of imines has proven to be a highly efficient route to α-aminoboronic acid derivatives, which are versatile precursors for various α-amino acids. rsc.org Furthermore, photochemistry is emerging as a powerful tool, enabling direct C-H functionalization of proteinogenic amino acid derivatives under mild conditions to create diverse non-proteinogenic structures. nih.gov These advanced methods, which often provide high yields and excellent enantioselectivity, are expanding the toolkit available to chemists for the construction of complex and unnatural amino acids. mdpi.comnih.gov
Strategic Incorporation of Boc D 2 Aminomethylphenylalanine Fmoc into Peptide Architectures
Solid-Phase Peptide Synthesis (SPPS) Adaptations for Non-Standard Amino Acid Integration
The integration of non-standard amino acids like Boc-D-2-Aminomethylphenylalanine(Fmoc) into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) necessitates modifications to standard protocols. asm.org SPPS is a cornerstone of peptide chemistry where a peptide is assembled stepwise while attached to an insoluble resin support. asm.org The process typically begins from the C-terminus and proceeds to the N-terminus. asm.orgbiosynth.com Each cycle of amino acid addition involves the deprotection of the N-terminal protecting group of the resin-bound peptide, followed by the coupling of the next protected amino acid. iris-biotech.de
The use of an amino acid with pre-existing side-chain protection, such as the Fmoc group on the aminomethyl moiety of Boc-D-2-Aminomethylphenylalanine(Fmoc), is crucial to prevent undesirable side reactions at the side chain's reactive sites. biosynth.com The efficiency of each coupling step is critical, as incomplete reactions can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. thieme-connect.comamericanpeptidesociety.org
The following table outlines the typical steps in an SPPS cycle:
| Step | Description | Purpose |
| 1. Resin Swelling | The solid support resin is swelled in a suitable solvent (e.g., DMF). | To ensure optimal reaction kinetics by making the reactive sites on the resin accessible. |
| 2. Deprotection | The Nα-protecting group (e.g., Fmoc) of the resin-bound amino acid is removed. | To expose the free amine for the next coupling reaction. uci.edu |
| 3. Washing | The resin is washed to remove excess deprotection reagent and byproducts. | To prevent interference with the subsequent coupling step. biosynth.com |
| 4. Coupling | The next protected amino acid is activated and coupled to the free amine. | To elongate the peptide chain. iris-biotech.de |
| 5. Washing | The resin is washed to remove unreacted amino acids and coupling reagents. biosynth.com | To ensure the purity of the growing peptide chain. |
| 6. Capping (Optional) | Unreacted amines are capped with an acylating agent (e.g., acetic anhydride). | To prevent the formation of deletion sequences. iris-biotech.de |
Fmoc-SPPS is the predominant method for synthesizing peptides due to its milder reaction conditions compared to the Boc/Bzl strategy. nih.govamericanpeptidesociety.org The Fmoc group is base-labile, typically removed with a solution of piperidine (B6355638) in DMF, while the side-chain protecting groups are acid-labile, cleaved with trifluoroacetic acid (TFA). americanpeptidesociety.orgresearchgate.net This orthogonality is a key advantage. peptide.com
When incorporating a complex building block like Boc-D-2-Aminomethylphenylalanine(Fmoc), several considerations must be made:
Purity of the Building Block: The purity of the Fmoc-amino acid derivative is paramount, as impurities can be incorporated into the growing peptide chain, leading to difficult-to-separate byproducts. nih.gov
Coupling Efficiency: Steric hindrance from the bulky Boc and Fmoc groups can slow down the coupling reaction. To overcome this, more potent coupling reagents or extended reaction times may be necessary. researchgate.net
Deprotection Times: Aggregation of the growing peptide chain can hinder the removal of the Fmoc group, necessitating longer deprotection times or the use of stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). peptide.com However, the use of DBU must be carefully considered, as it can promote side reactions like aspartimide formation. peptide.com
Orthogonality in protecting group strategy is the ability to remove one type of protecting group in the presence of others without affecting them. biosynth.com The combination of Boc and Fmoc protecting groups within the same molecule, as in Boc-D-2-Aminomethylphenylalanine(Fmoc), is a classic example of an orthogonal system. biosynth.com The Fmoc group is labile to basic conditions, while the Boc group is labile to acidic conditions. researchgate.net
This differential stability allows for selective deprotection and subsequent modification of the peptide chain. For instance, the Fmoc group on the aminomethyl side chain can be removed while the peptide is still attached to the resin, allowing for the synthesis of branched peptides or the attachment of labels at a specific site. peptide.com A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported to be tolerant of N-Boc protected amino groups within the same molecule. acs.org
The following table summarizes the orthogonality of common protecting groups used in peptide synthesis:
| Protecting Group | Abbreviation | Cleavage Condition | Stability |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenolysis |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Base, Hydrogenolysis |
| Benzyl | Bzl | Strong Acid (e.g., HF), Hydrogenolysis | Base, mild acid |
| Benzyloxycarbonyl | Z | Strong Acid, Hydrogenolysis | Base, mild acid |
| Allyloxycarbonyl | Alloc | Palladium catalysis | Acid, Base |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine (B178648) | Acid, Base |
Fmoc-SPPS Protocols for Complex Peptide Assembly
Solution-Phase Peptide Synthesis Methodologies and Fragment Condensation Approaches
While SPPS is highly efficient for the synthesis of moderately sized peptides, solution-phase peptide synthesis (LPPS) offers advantages for large-scale production and the synthesis of very long or complex peptides through fragment condensation. bachem.com In LPPS, the reactions are carried out in a homogenous solution, and the products are purified after each step. ekb.eg
The use of Boc-D-2-Aminomethylphenylalanine(Fmoc) in solution-phase synthesis requires careful selection of protecting group strategies to ensure solubility and prevent side reactions. bachem.com The Boc group can serve as the temporary Nα-protecting group, while the Fmoc group on the side chain remains intact until it is selectively removed for branching or other modifications. bachem.com
Fragment condensation is a powerful strategy that involves the synthesis of several peptide fragments, which are then coupled together in solution or on a solid support. thieme-connect.comnih.gov This approach allows for the purification of intermediate fragments, leading to a purer final product. thieme-connect.com Boc-D-2-Aminomethylphenylalanine(Fmoc) can be strategically placed at the C-terminus of one fragment, allowing for the deprotection of the side-chain amine after fragment condensation to create a branched structure.
Design and Synthesis of Branched Peptides Utilizing D-2-Aminomethylphenylalanine Scaffolds
Branched peptides, which consist of multiple peptide chains attached to a central core, often exhibit enhanced biological properties such as increased stability to proteases and improved binding affinity due to multivalent interactions. creative-peptides.com The D-2-Aminomethylphenylalanine scaffold provided by Boc-D-2-Aminomethylphenylalanine(Fmoc) is ideally suited for the synthesis of branched peptides. vulcanchem.com
The synthesis of a branched peptide using this scaffold typically involves:
Incorporation of Boc-D-2-Aminomethylphenylalanine(Fmoc) into the main peptide chain using standard Fmoc-SPPS.
After completion of the main chain, the peptide remains attached to the solid support.
Selective removal of the Fmoc group from the aminomethyl side chain using basic conditions.
Stepwise elongation of a second peptide chain from the newly exposed amine on the side chain. biotage.com
This approach allows for the precise construction of well-defined branched peptide architectures. The use of orthogonal protecting groups, such as Dde on a lysine (B10760008) residue, can also be employed to create multiple branching points within the same peptide. biotage.combiotage.com
Advanced Coupling Reagents and Reaction Optimization in Peptide Elongation
The efficiency of peptide bond formation, particularly when involving sterically hindered amino acids like Boc-D-2-Aminomethylphenylalanine(Fmoc), is highly dependent on the choice of coupling reagent. americanpeptidesociety.orgresearchgate.net Standard carbodiimide (B86325) reagents like DCC and DIC may prove insufficient for such challenging couplings.
More advanced onium-salt-based coupling reagents have been developed to facilitate the incorporation of hindered amino acids. globalresearchonline.net These reagents form highly reactive activated esters that can overcome the steric bulk of the amino acid.
The following table lists some common advanced coupling reagents:
| Reagent Name | Abbreviation | Type | Advantages |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | High reactivity, low racemization. |
| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU | Aminium/Uronium Salt | Very high reactivity, effective for hindered couplings. americanpeptidesociety.org |
| (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate) | COMU | Aminium/Uronium Salt | High coupling efficiency, reduced epimerization, good solubility. acs.org |
| 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Phosphonium Salt | Effective for coupling in the presence of unprotected hydroxyl groups. globalresearchonline.net |
Reaction optimization is also crucial for successful peptide elongation. This can involve:
Solvent Choice: The choice of solvent can significantly impact the solubility of the protected peptide and the efficiency of the coupling reaction. unifi.it
Temperature: Performing coupling reactions at elevated temperatures can increase the reaction rate and improve yields, especially for difficult sequences. peptide.com
Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) can suppress racemization and improve coupling efficiency. americanpeptidesociety.orgacs.org
Conformational Analysis and Structural Determinants of Peptides Containing 2 Aminomethylphenylalanine Residues
Spectroscopic Characterization Techniques for Conformational Elucidation (e.g., Nuclear Magnetic Resonance, Circular Dichroism)
Spectroscopic techniques are indispensable for elucidating the conformational preferences of peptides in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are two of the most powerful methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the local conformation and dynamics of peptides. For peptides containing 2-aminomethylphenylalanine, 1H-NMR is particularly useful. nih.gov Analysis of chemical shifts, coupling constants (especially ³JHNα), and Nuclear Overhauser Effects (NOEs) can reveal key structural features. For instance, the pH titration curves of glutamate (B1630785) γ-proton signals can demonstrate the formation of salt bridges. nih.gov In the context of constrained peptides, NMR data has been crucial in identifying secondary structures like 3₁₀-helices. nih.gov The correlation of NMR-derived data with computational models further strengthens the structural analysis. nih.gov
| Technique | Information Gained | Key Parameters/Features |
| NMR Spectroscopy | Local conformation, dynamics, inter-proton distances, hydrogen bonding | Chemical shifts (δ), Coupling constants (J), Nuclear Overhauser Effects (NOEs) |
| Circular Dichroism | Overall secondary structure content (α-helix, β-sheet, random coil) | Molar ellipticity [θ] as a function of wavelength (λ) |
X-ray Crystallography and Solid-State Structural Investigations of Peptide Analogues
X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in the solid state. This technique is invaluable for unambiguously determining the conformation of peptides and identifying precise intramolecular and intermolecular interactions. For peptide analogues containing constrained residues like 2-aminomethylphenylalanine, crystallographic data can reveal how these modifications dictate the peptide's folding into specific secondary structures such as helices or turns. nih.govpnas.orggrafiati.com
| Peptide Type | Key Structural Finding from X-ray Crystallography |
| Peptides with α,α-disubstituted amino acids | Promotion of helical conformations. nih.gov |
| Peptides with D-amino acids | Can induce β-hairpin or helical structures depending on the sequence context. pnas.org |
| Cyclic hexapeptides | Well-defined β-turn geometries. nih.gov |
| Peptides with Z-vinylogous residues | Accommodation within a 12-helical structure. researchgate.net |
Computational Chemistry Approaches for Conformational Landscape Exploration (e.g., Molecular Dynamics Simulations, Quantum Mechanical Calculations)
Computational chemistry provides powerful tools to explore the conformational landscape of peptides, complementing experimental techniques by offering dynamic and energetic insights into their behavior.
Quantum Mechanical (QM) Calculations offer a higher level of theory and are used to obtain accurate energetic information about different peptide conformations. These calculations can be used to determine the relative energies of various folded and unfolded states, providing a thermodynamic basis for the observed conformational preferences. QM methods are also employed to parameterize the force fields used in MD simulations, ensuring that the simulations are physically realistic. chemrxiv.org
Hybrid approaches that combine computational methods with experimental data, such as NMR or X-ray crystallography, are particularly powerful for refining peptide structures and understanding their dynamic properties. researchgate.netacs.org
| Computational Method | Purpose | Key Outputs |
| Molecular Dynamics (MD) | Explores conformational dynamics and flexibility. | Trajectories of atomic positions, RMSD fluctuations, conformational ensembles. |
| Quantum Mechanics (QM) | Calculates accurate energies of conformations. | Relative energies of conformers, electronic properties. |
| Rosetta | Predicts and designs peptide and protein structures. | Low-energy conformations, binding affinities. nih.govpnas.org |
Influence of Constrained Aromatic Amino Acid Residues on Peptide Secondary and Tertiary Structures
The incorporation of constrained aromatic amino acids, such as 2-aminomethylphenylalanine, has a profound impact on the secondary and tertiary structures of peptides. By restricting the rotational freedom of the backbone and side chain, these residues can pre-organize the peptide into a specific conformation, which can enhance its biological activity and stability. mdpi.com
The constraint imposed by the aminomethyl group in 2-aminomethylphenylalanine can favor the formation of specific turn structures or helical motifs. nih.gov The aromatic ring itself can engage in π-π stacking interactions, which can further stabilize the folded structure. researchgate.net The type and position of the constrained residue within the peptide sequence are critical in determining the resulting three-dimensional structure. rsc.org For example, the placement of aromatic residues can either stabilize or destabilize an α-helical structure depending on their location and interactions with neighboring residues. rsc.org
The use of constrained amino acids is a key strategy in peptidomimetic design, aiming to create molecules that mimic the bioactive conformation of a natural peptide but with improved properties such as resistance to enzymatic degradation. mdpi.comresearchgate.net
Topographical Control and Ligand-Receptor Interaction Modeling
The concept of topographical control involves the use of conformationally constrained amino acids to precisely manipulate the three-dimensional arrangement of key functional groups (pharmacophores) on a peptide ligand. This approach is fundamental to understanding and optimizing ligand-receptor interactions. nih.govacs.org
By incorporating residues like 2-aminomethylphenylalanine, the side chain conformation (defined by χ angles) can be restricted to a preferred orientation. researchgate.net This pre-organization reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. nih.gov The fixed topography of the constrained peptide allows for a more accurate modeling of its interaction with the receptor binding site. researchgate.net
Computational modeling, in conjunction with experimental data from techniques like NMR and X-ray crystallography, plays a crucial role in designing peptides with specific topographies. researchgate.net By understanding the stereochemical requirements of the receptor, it is possible to design constrained peptide analogues that fit optimally into the binding pocket, leading to potent and selective agonists or antagonists. nih.govresearchgate.net This rational design approach, based on topographical control, is a cornerstone of modern medicinal chemistry and drug discovery. mdpi.comacs.org
Research Applications of Boc D 2 Aminomethylphenylalanine Fmoc in Chemical Biology and Medicinal Chemistry
Rational Design of Peptidomimetics with Modulated Bioactivity Profiles
The incorporation of Boc-D-2-Aminomethylphenylalanine(Fmoc) is a key strategy in the rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. The D-amino acid configuration is particularly important, as its inclusion can significantly enhance the stability and bioactivity of the resulting peptide analog. chemimpex.com
Researchers utilize this building block to create peptide-based drugs that target specific biological receptors with high precision. chemimpex.com By replacing a natural L-amino acid with this non-natural D-amino acid derivative, scientists can systematically alter the peptidomimetic's three-dimensional structure. This modification influences how the molecule interacts with its biological target, potentially leading to enhanced binding affinity, greater specificity, and modulated biological responses, such as improved efficacy or reduced side effects. smolecule.comuq.edu.au The aminomethylphenyl moiety introduces a specific side chain that can be oriented to probe and engage with receptor binding pockets, further refining the molecule's activity profile.
Table 1: Impact of D-Amino Acid Substitution on Peptidomimetic Properties
| Property | Natural Peptide (L-amino acids) | Peptidomimetic with D-Amino Acid | Rationale for Change |
|---|---|---|---|
| Receptor Binding | Native affinity and specificity | Can be increased, decreased, or altered | Changes in conformation and side-chain orientation affect fit within the binding pocket. |
| Bioactivity | Standard physiological response | Modulated (agonist, antagonist, improved efficacy) | Altered binding and downstream signaling pathways. smolecule.com |
| Enzymatic Stability | Susceptible to proteolysis | Highly resistant to proteolysis | Proteases are stereospecific for L-amino acids. |
| Therapeutic Potential | Often limited by poor stability | Enhanced due to longer half-life and improved activity | Increased stability and bioactivity lead to better drug candidates. chemimpex.com |
Strategies for Enhancing Peptide Stability and Conformational Specificity
A primary challenge in developing therapeutic peptides is their inherent instability, as they are rapidly degraded by proteases in the body. The use of building blocks like Boc-D-2-Aminomethylphenylalanine(Fmoc) is a central strategy to overcome this limitation. The D-configuration of the amino acid core renders the peptide backbone resistant to cleavage by most endogenous proteases, which are highly specific for L-amino acids. chemimpex.com
Furthermore, the bulky nature of the substituted phenyl ring and the attached protecting groups introduces significant steric hindrance. This restricts the rotational freedom of the peptide backbone, forcing it into a more defined and rigid conformation. This conformational specificity is crucial for several reasons:
It can pre-organize the peptide into the active conformation required for receptor binding, reducing the entropic penalty upon binding and potentially increasing affinity.
It provides a more precise tool for studying structure-activity relationships, as the molecule's shape is more predictable.
The combination of Fmoc and Boc protecting groups is part of the broader Fmoc/tBu (tert-butyl) protection strategy, which is favored for its mild deprotection conditions, thereby preserving the integrity of complex and sensitive peptide structures during synthesis. activotec.comiris-biotech.de
Development of Constrained Peptides as Receptor Probes and Pharmacological Tools
The conformational rigidity imparted by Boc-D-2-Aminomethylphenylalanine(Fmoc) makes peptides containing this unit excellent candidates for use as receptor probes and pharmacological tools. nih.gov Constrained peptides with well-defined shapes can interact with biological targets, such as enzymes or cell surface receptors, with high specificity. This allows researchers to map the structural requirements of a binding site and to develop highly selective inhibitors or activators.
This building block can be used as a probe to investigate protein-protein interactions. smolecule.com By incorporating it into a peptide sequence, scientists can analyze how the modified D-phenylalanine group affects the binding affinity and specificity between two proteins, offering insights into the key features driving these interactions. smolecule.com For instance, derivatives of this compound are used to synthesize potent and selective inhibitors of enzymes like trypsin-like serine proteases, which are implicated in a variety of diseases. uq.edu.au The defined structure allows for precise targeting of the enzyme's active site, a critical aspect in the development of novel therapeutic agents. smolecule.com
Application in Combinatorial Chemistry and Library Generation for High-Throughput Screening
Combinatorial chemistry is a powerful technique used to synthesize a vast number of compounds (a "library") simultaneously, which can then be rapidly screened for biological activity. researchgate.netiipseries.org The Fmoc/Boc protection strategy is exceptionally well-suited for the solid-phase peptide synthesis (SPPS) that underpins most combinatorial peptide libraries. nih.govresearchgate.net
Boc-D-2-Aminomethylphenylalanine(Fmoc) serves as a specialized building block in the creation of these libraries. Its orthogonal protecting groups allow for its controlled incorporation into a growing peptide chain attached to a solid support resin. researchgate.net The process enables the generation of millions of unique peptide sequences. nih.gov These libraries, containing diverse and structurally complex molecules, are then subjected to high-throughput screening (HTS) against biological targets like proteins or cells to identify "hits"—compounds with a desired biological effect. enamine.net The use of D-amino acids and other non-natural building blocks like this one vastly expands the chemical space that can be explored, increasing the probability of discovering novel drug leads. nih.govenamine.net
Table 2: Role of Boc-D-2-Aminomethylphe(Fmoc) in a Combinatorial Synthesis Cycle
| Step | Action | Protecting Group Involved | Purpose |
|---|---|---|---|
| 1. Deprotection | Removal of the N-terminal Fmoc group from the resin-bound peptide. | Fmoc | Exposes a free amine for the next coupling reaction. activotec.com |
| 2. Coupling | Activation and coupling of Boc-D-2-Aminomethylphe(Fmoc). | Boc (on side chain) | Adds the new building block to the peptide chain. The side-chain Boc group remains intact. |
| 3. Capping | (Optional) Acetylation of any unreacted free amines. | - | Prevents the formation of deletion sequences in the library. iris-biotech.de |
| 4. Repeat | The cycle is repeated with different amino acid building blocks. | Fmoc | Elongates the peptide chain to generate sequence diversity. iris-biotech.de |
Exploration as Advanced Building Blocks in Functional Supramolecular Assemblies
Beyond individual molecules, there is growing interest in using bio-inspired building blocks to create larger, ordered structures known as supramolecular assemblies. mdpi.com Fmoc-modified amino acids are particularly adept at this, as the flat, aromatic fluorenyl group has a strong tendency to self-associate through π-π stacking and hydrophobic interactions. rsc.org
These non-covalent interactions drive the self-assembly of building blocks like Boc-D-2-Aminomethylphenylalanine(Fmoc) into functional materials such as nanofibers, hydrogels, and vesicles. mdpi.comrsc.org The resulting materials have a range of potential applications:
Drug Delivery: The fibrous network of a hydrogel can encapsulate therapeutic agents, providing a scaffold for their sustained release.
Biocatalysis: The assembled structures can act as scaffolds to organize catalytic groups, creating environments that mimic the active sites of enzymes.
Cell Culture: The biocompatible nature of these peptide-based materials makes them suitable as 3D scaffolds for tissue engineering and cell cultivation. rsc.org
The specific structure of Boc-D-2-Aminomethylphenylalanine(Fmoc) offers additional layers of control over the assembly process. The Boc-protected aminomethyl group can be selectively deprotected and used as a handle to attach other functional molecules, creating multi-component, functional supramolecular systems.
Future Perspectives and Methodological Innovations in D 2 Aminomethylphenylalanine Research
Development of Novel Synthetic Pathways for Derivatized Aminomethylphenylalanine Building Blocks
The synthesis of derivatized aminomethylphenylalanine building blocks, such as Boc-D-2-Aminomethylphe(Fmoc), is foundational for their use in peptide chemistry. While standard methods for protecting amino acids are well-established, research continues to explore more efficient and diverse synthetic routes to generate novel analogues. smolecule.comnih.gov A significant area of innovation lies in the synthesis of related "aza-amino acid" precursors, where the alpha-carbon is replaced by a nitrogen atom. huji.ac.il These syntheses provide a blueprint for creating diverse side-chain functionalities.
Key strategies that represent novel approaches include:
Alkylation of Protected Hydrazines : A versatile method for preparing aza-amino acid precursors involves the alkylation of N'-mono- or di-substituted hydrazine (B178648) derivatives with alkyl halides. kirj.ee This approach allows for the construction of a variety of side chains. For instance, aza-peptides containing residues like aza-lysine and aza-arginine have been synthesized by alkylating a hydrazone-protected aza-glycine residue already on the solid support. acs.org This "submonomer" approach, where the side chain is built post-incorporation, avoids potential difficulties with coupling sterically hindered or poorly reactive Nα-alkylated hydrazine derivatives. mdpi.com
Reductive Amination : Reductive amination is another powerful tool. The synthesis of Fmoc-aza-β³-amino acids has been achieved in a one-step reaction via the reductive amination of glyoxylic acid with an Fmoc-protected hydrazine, offering a simple and efficient route to these building blocks. univ-rennes1.fr This method is adaptable for producing a variety of side chains, including those with acid-labile protecting groups compatible with Fmoc-based SPPS. univ-rennes1.fr
Alternative Protecting Group Strategies : To enhance compatibility and orthogonality in complex syntheses, new protecting groups are being developed. The 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) group, for example, can be used to protect hydrazines for aza-peptide synthesis. huji.ac.il The Ddz group is orthogonal to both Fmoc and Boc, allowing for selective deprotection under mild conditions and expanding the synthetic toolbox. huji.ac.ilmdpi.com
These innovative pathways, particularly those inspired by aza-peptide synthesis, offer robust strategies for creating a diverse library of derivatized aminomethylphenylalanine building blocks for future research.
Advancements in Automated Synthesis and High-Throughput Methodologies
The progression from manual to automated synthesis has revolutionized the speed and efficiency of creating peptides and peptide libraries. researchgate.net For peptides incorporating specialized residues like D-2-Aminomethylphenylalanine, these advancements are critical for exploring their potential in various applications.
Automated Peptide Synthesis : Modern automated peptide synthesizers have significantly reduced synthesis times and waste production. smolecule.com Technologies like microwave-assisted solid-phase peptide synthesis (SPPS) enhance reaction kinetics for both coupling and deprotection steps, leading to higher quality products, even for long or complex sequences. smolecule.com Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) further streamlines the process by eliminating resin washing steps through in-situ quenching and controlled evaporation, drastically cutting down on time and solvent waste. smolecule.com These automated systems are fully compatible with Fmoc/tBu chemistry, making the incorporation of building blocks like Boc-D-2-Aminomethylphe(Fmoc) a routine procedure.
High-Throughput Experimentation (HTE) : Automation is a cornerstone of high-throughput methodologies, which enable the rapid synthesis and screening of large compound libraries. jagiroadcollegelive.co.in This is particularly valuable for drug discovery and materials science. By preparing combinatorial libraries where residues like D-aminomethylphenylalanine are systematically incorporated, researchers can efficiently screen for peptides with desired biological activities or material properties. bioascent.comrsc.org For example, a combinatorial library incorporating D-Amf was successfully synthesized and used to discover novel cell-penetrating peptides. bioascent.comrsc.org Automated HTE platforms can manage complex workflows, including reaction setup, work-up, purification, and analysis, accelerating the discovery-to-optimization cycle. acs.orgjagiroadcollegelive.co.in
The synergy between advanced automated synthesizers and HTE platforms provides a powerful framework for systematically investigating the impact of incorporating D-2-Aminomethylphenylalanine and its analogues into peptidic structures, thereby accelerating the pace of discovery.
Integration with Chemoenzymatic Synthesis and Biocatalysis
While chemical synthesis is a mature technology for producing peptides, biocatalysis and chemoenzymatic approaches are gaining prominence as environmentally friendly and highly selective alternatives. nih.gov These methods leverage the power of enzymes to perform specific transformations under mild conditions, which can be particularly advantageous for the synthesis of complex or sensitive molecules, including those with unnatural amino acids. nih.govnih.gov
Enzymatic Synthesis of Unnatural Amino Acids : Enzymes are increasingly used to produce D-amino acids and other non-canonical amino acids (ncAAs). mdpi.com The "hydantoinase process," a multi-enzyme cascade, is an established industrial method for producing various D-amino acids with high enantioselectivity. mdpi.com More recent innovations combine biocatalysis with chemical reactions in one-pot syntheses. For example, enzymatic transamination of diketoacids followed by chemical hydrogenation has been used to create cyclic ncAAs. nih.gov Similarly, combining photoredox catalysis with pyridoxal (B1214274) radical biocatalysis enables novel C-H alkylation reactions to form complex ncAAs. nih.gov These strategies could be adapted for the stereoselective synthesis of D-2-Aminomethylphenylalanine precursors.
Enzymatic Peptide Ligation and Polymerization : Proteases, which naturally hydrolyze peptide bonds, can be repurposed under specific conditions to act as ligases, forming peptide bonds. rsc.org Enzymes like papain have been used in the chemoenzymatic polymerization of peptide esters to create polypeptides containing unnatural residues such as 2-aminoisobutyric acid (Aib). rsc.orgresearchgate.net This approach demonstrates the potential for incorporating residues like D-2-Aminomethylphenylalanine into longer polypeptide chains enzymatically. Chemoenzymatic synthesis often combines the strengths of both worlds: SPPS is used to create shorter, protected peptide fragments, which are then joined together using a highly selective enzyme like a ligase. nih.gov This strategy is particularly useful for producing large, complex proteins and peptides that are difficult to access through purely chemical means.
The integration of biocatalysis offers a promising, sustainable, and highly selective avenue for both the synthesis of aminomethylphenylalanine building blocks and their subsequent incorporation into functional peptides.
Emerging Roles in Advanced Biomaterials and Nanotechnology
The unique structural properties conferred by D-amino acids and functionalized side chains, such as the aminomethyl group in D-2-Aminomethylphenylalanine, make them attractive components for the design of advanced biomaterials and nanostructures. huji.ac.il Peptides containing such residues can be engineered to self-assemble into well-defined architectures or to interact with biological systems in specific ways.
Drug Delivery and Nanocarriers : Nanotechnology provides innovative tools for improving the delivery and bioavailability of therapeutic agents. nih.gov Peptides containing aminomethylphenylalanine have been incorporated into nanoparticle-based drug delivery systems. In one sophisticated example, a nanocarrier was designed for combination chemotherapy where aminomethyl phenylalanine moieties on the nanoparticle's surface played a crucial role. In the acidic tumor microenvironment, these groups become protonated, increasing their binding affinity for cucurbit univ-rennes1.fruril, which in turn triggers the competitive release of encapsulated drugs. This demonstrates a "smart" release mechanism responsive to physiological cues.
Advanced Biomaterials : D-4-Aminomethylphenylalanine has been noted for its utility in materials science for creating novel polymers and biomaterials with tailored properties. huji.ac.il The incorporation of such residues can enhance the performance of materials intended for applications like tissue engineering or as specialized drug nano-carriers. The ability of peptides to self-assemble into hydrogels, fibrils, and other structures is a key area of biomaterials research. The specific sequence and constituent amino acids dictate the final structure and properties of these materials. The introduction of D-2-Aminomethylphenylalanine could be used to control self-assembly processes, enhance proteolytic stability, and introduce functional handles for further modification or for mediating interactions with cells.
The application of peptides containing aminomethylphenylalanine in nanotechnology and biomaterials is an expanding field, with significant potential for creating next-generation therapeutic delivery systems and functional materials.
Theoretical Predictions and De Novo Design of Functional Peptidic Structures
Computational methods are becoming indispensable tools for accelerating the design and understanding of novel peptides. By predicting the structure and function of peptides before their synthesis, researchers can focus experimental efforts on the most promising candidates.
Structure Prediction : Accurately predicting the three-dimensional structure of a peptide from its amino acid sequence is a major goal of computational biology. Artificial intelligence models like AlphaFold2 have shown remarkable accuracy in predicting protein structures and are increasingly being benchmarked for smaller peptides. While performance can vary for short or flexible peptides, these tools provide valuable insights into the likely conformations that a peptide containing D-2-Aminomethylphenylalanine might adopt. Other specialized servers like PEP-FOLD use a coarse-grained force field approach to model peptide structures de novo and can incorporate user-defined constraints, which is useful for designing constrained or cyclic peptides.
De Novo Design : Beyond predicting the structure of a given sequence, computational methods allow for the de novo design of peptides with entirely new structures and functions. Researchers can now design hyperstable constrained peptides with diverse shapes and sizes that are nearly identical to their computational models. These methods can be used to design peptides that bind to specific biological targets, such as a particular conformation of a protein involved in disease. The inclusion of non-canonical D-amino acids like D-2-Aminomethylphenylalanine in these design processes expands the accessible chemical space, allowing for the creation of structures and functions not commonly found in nature. For instance, computational design has been used to create antimicrobial peptides with specific charge patterns and to develop peptides that can tile the surface of amyloid fibrils in a conformation-specific manner.
The integration of theoretical predictions and de novo design with experimental synthesis and testing creates a powerful cycle for discovery. This approach will be crucial for fully realizing the potential of incorporating unique building blocks like Boc-D-2-Aminomethylphe(Fmoc) to create novel peptidic structures with tailored functions for therapeutics and materials science.
Q & A
Q. How can Fmoc-based inhibitors be designed with modified side chains for enhanced target binding?
- Methodology : Use computational alanine scanning to identify critical residues, then replace with Boc-D-2-Aminomethylphe(Fmoc) derivatives. For example, Fmoc-amino acids were redesigned as selective butyrylcholinesterase inhibitors by modifying side-chain hydrophobicity . Validate via SPR and X-ray crystallography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
